5-Ethyl-2-methyloxazole

Gas chromatography Kovats retention index Positional isomer resolution

5-Ethyl-2-methyloxazole (CAS 53833-29-7) is a 2,5-disubstituted 1,3-oxazole heterocycle with molecular formula C₆H₉NO and molecular weight 111.14 g·mol⁻¹. It belongs to the class of 2,5-disubstituted oxazoles, a subgroup of azole heterocycles characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom substituted at the 2- and 5-positions.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 53833-29-7
Cat. No. B12708846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methyloxazole
CAS53833-29-7
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCCC1=CN=C(O1)C
InChIInChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3
InChIKeyKVHQALCDTOJIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methyloxazole (CAS 53833-29-7): Structural Identity, Physicochemical Profile, and Natural Occurrence


5-Ethyl-2-methyloxazole (CAS 53833-29-7) is a 2,5-disubstituted 1,3-oxazole heterocycle with molecular formula C₆H₉NO and molecular weight 111.14 g·mol⁻¹ [1]. It belongs to the class of 2,5-disubstituted oxazoles, a subgroup of azole heterocycles characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom substituted at the 2- and 5-positions [2]. The compound has been detected, though not quantified, in Arabica and Robusta coffees as well as roasted cashew nuts, marking it as a volatile constituent of thermally processed foods [1][3]. It is catalogued in the Human Metabolome Database (HMDB0037859) and assigned FDA UNII identifier WQJ2EAZ644 [1].

Why 5-Ethyl-2-methyloxazole Cannot Be Casually Replaced: Positional Isomerism, Chromatographic Resolution, and Physicochemical Divergence


Although 5-ethyl-2-methyloxazole shares the same molecular formula (C₆H₉NO) and molecular weight with its positional isomer 2-ethyl-5-methyloxazole (CAS 42463-54-7), the two regioisomers exhibit measurably distinct chromatographic retention behaviour, predicted boiling points, and lipophilicity parameters that preclude casual interchange in analytical, synthetic, or formulation contexts [1][2]. Similarly, the lower homolog 2,5-dimethyloxazole (C₅H₇NO, CAS 23012-11-5) differs in boiling point by approximately 20 °C and in Kovats retention index by 125 units on OV-101, reflecting fundamentally different volatility and polarity contributions . The ethyl-versus-methyl substitution pattern at the 5-position also alters hydrogen-bonding capacity and steric environment, which become critical when the oxazole ring serves as a metal-coordination ligand, a bioisostere in medicinal chemistry scaffolds, or a volatile marker in food chemistry fingerprinting [3]. The following quantitative evidence details where 5-ethyl-2-methyloxazole diverges from its closest comparators along dimensions directly relevant to selection and procurement decisions.

Quantitative Differentiation of 5-Ethyl-2-methyloxazole from Closest Analogs: Head-to-Head and Cross-Study Evidence


Kovats Retention Index on OV-101: Direct Chromatographic Resolution from Positional Isomer 2-Ethyl-5-methyloxazole

5-Ethyl-2-methyloxazole exhibits a Kovats retention index (I) of 855 on the non-polar OV-101 capillary column at 110 °C, directly measured by Golovnya and co-workers in a systematic study of 41 alkyloxazoles and alkylthiazoles [1]. Its positional isomer 2-ethyl-5-methyloxazole elutes earlier under identical conditions with I = 851 on the same OV-101 stationary phase, yielding a ΔI of +4 units [1]. This ~0.5% difference in retention index is chromatographically significant and permits unambiguous peak assignment when both regioisomers co-occur, as in complex coffee headspace extracts [1][2]. The higher retention of the 5-ethyl-2-methyl isomer is consistent with the additivity model of alkyl-group contributions to sorption energy, where the ethyl substituent at position 5 makes a larger contribution than at position 2 [1].

Gas chromatography Kovats retention index Positional isomer resolution Food volatile analysis

Predicted Boiling Point Differentiation Across the 2,5-Disubstituted Oxazole Series

The ACD/Labs Percepta-predicted boiling point of 5-ethyl-2-methyloxazole at atmospheric pressure (760 mmHg) is 137.5 ± 9.0 °C . This is 6.0 °C higher than its positional isomer 2-ethyl-5-methyloxazole (131.5 ± 9.0 °C) , 20.0 °C higher than the lower homolog 2,5-dimethyloxazole (117.5 ± 0.0 °C) , and 13.3 °C higher than the mono-substituted 5-ethyloxazole (124.2 ± 9.0 °C) . The incremental boiling point elevation follows the expected trend of increasing molecular weight and polar surface area; however, the 6 °C gap between regioisomers reflects the differential contribution of ethyl-versus-methyl substitution at the 2- and 5-positions to intermolecular dipole interactions .

Boiling point Volatility Distillation Physicochemical property

Lipophilicity (logP) and Predicted Water Solubility Differentiation Between Regioisomers

5-Ethyl-2-methyloxazole has an ALOGPS-estimated logP of 1.51 and an ALOGPS-estimated water solubility of 14.6 g·L⁻¹ [1]. Its positional isomer 2-ethyl-5-methyloxazole has a marginally lower ALOGPS logP of 1.47 and a slightly higher water solubility of 15 g·L⁻¹ [2]. The ACD/Labs-calculated logP for the target compound is 1.16 , while the ChemAxon-calculated logP for the isomer is 0.94 [2]. Although the differences are modest (ΔlogP ≈ 0.04–0.22 depending on the estimation method), the KOWWIN v1.67 estimate of 1.80 for 5-ethyl-2-methyloxazole yields an estimated water solubility of 3128 mg·L⁻¹ , which is substantially lower than the ALOGPS value and highlights the method-dependence of these predictions. The 2,5-dimethyloxazole homolog displays a markedly lower estimated logP of approximately 1.0 , consistent with its one fewer methylene unit.

Lipophilicity logP Water solubility Partition coefficient Drug-likeness

pKa and Basicity: Differential Protonation Behaviour Between Regioisomers

The ChemAxon-calculated pKa (strongest basic) for 5-ethyl-2-methyloxazole is 2.02 [1], compared to 1.99 for its positional isomer 2-ethyl-5-methyloxazole [2]. Both compounds are predicted to be neutral (physiological charge = 0) at pH 7.4, with the oxazole ring nitrogen acting as a weak hydrogen-bond acceptor (H-acceptor count = 1) rather than a protonatable base under physiological conditions [1][2]. The small ΔpKa of 0.03 units between regioisomers reflects subtle differences in the electron-donating effects of ethyl vs. methyl groups at the 2- versus 5-positions on the oxazole nitrogen basicity. In contrast, the parent oxazole (CAS 288-42-6) has a predicted pKa of approximately 0.8–1.2 [3], and 2-methyloxazole has a predicted pKa of 2.13 ± 0.10 , indicating that the 5-ethyl substituent slightly reduces basicity relative to the 2-methyl-mono-substituted analog.

pKa Basicity Ionization state Nitrogen heterocycle Coordination chemistry

Natural Occurrence Fingerprint: Differential Food Source Detection Between Regioisomers

5-Ethyl-2-methyloxazole has been detected in Arabica coffee (Coffea arabica), Robusta coffee (Coffea canephora), and roasted cashew nuts, whereas its positional isomer 2-ethyl-5-methyloxazole has been detected only in coffee species (Arabica and Robusta) but not in cashew nuts [1][2]. This differential food-source occurrence pattern has been catalogued in both the Human Metabolome Database and FooDB, suggesting that 5-ethyl-2-methyloxazole may serve as a more broadly distributed food-derived volatile marker [1][2]. The 2,5-dimethyloxazole homolog has similarly been detected in coffee products but with a narrower distribution [3]. It is critical to note that none of these compounds have been quantified in these food sources; all detections are qualitative [1][2].

Food metabolomics Natural occurrence Coffee aroma Biomarker Volatile organic compound

Bioisosteric Scaffold Relevance: 5-Ethyl-Oxazole as a Metabolically Stable Ester Replacement in P2Y12 Antagonists

In a systematic study of 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as P2Y12 receptor antagonists, Bach et al. demonstrated that 5-methyl- and 5-ethyl-oxazole bioisosteres retained sub-micromolar potency levels of the parent ethyl ester series while offering a key pharmacokinetic advantage: in rat pharmacokinetic studies, the replacement of a metabolically labile ethyl ester with a 5-ethyl-oxazole moiety preserved low clearance [1]. This class-level finding establishes the 5-ethyl-oxazole substructure—which is the core heterocyclic motif of 5-ethyl-2-methyloxazole—as a validated, non-hydrolysable bioisostere for carboxylate ester functionalities. Although the study did not specifically evaluate 5-ethyl-2-methyloxazole as an isolated fragment, the SAR data indicate that the 5-ethyl substitution pattern (as opposed to 5-methyl or unsubstituted oxazole) is critical for maintaining the balance of potency and metabolic stability in this chemotype [1].

Bioisostere P2Y12 receptor Metabolic stability Medicinal chemistry Antiplatelet

Evidence-Backed Application Scenarios for 5-Ethyl-2-methyloxazole in Research and Industry


Gas Chromatographic Reference Standard for Alkyloxazole Identification in Coffee and Nut Volatile Profiling

Based on the experimentally determined Kovats retention index of 855 on OV-101 [1], 5-ethyl-2-methyloxazole is uniquely suited as a certified reference standard for GC-MS identification of alkyloxazoles in complex food headspace extracts. The 4-unit resolution from its positional isomer 2-ethyl-5-methyloxazole (I = 851) enables unambiguous peak assignment in coffee and roasted nut volatile analyses where both regioisomers may co-occur [1]. Laboratories performing authentication of Arabica vs. Robusta coffee or detection of nut-derived volatiles in processed foods benefit from the broader natural occurrence profile of this isomer, which spans both coffee species and cashew nuts [2].

Synthetic Building Block for 5-Ethyl-Oxazole-Containing Bioisostere Libraries in Antiplatelet Drug Discovery

The 5-ethyl-oxazole substructure has been validated as a non-hydrolysable bioisostere for carboxylate esters in P2Y12 receptor antagonist programs, where it preserved sub-micromolar potency while maintaining low in vivo clearance in rat pharmacokinetic studies [3]. 5-Ethyl-2-methyloxazole offers a simple, commercially available fragment embodying this validated pharmacophore, making it a suitable starting material for fragment-based elaboration or a control compound for structure-activity relationship studies targeting metabolic stability improvements in ester-containing lead series [3].

Physicochemical Reference Compound for Regioisomer-Dependent Property Calibration in Oxazole SAR

The predicted physicochemical divergence between 5-ethyl-2-methyloxazole (logP 1.51, pKa 2.02, BP 137.5 °C) and its positional isomer (logP 1.47, pKa 1.99, BP 131.5 °C) [4][5] makes this compound a useful calibration standard for computational chemistry workflows that model the impact of regioisomerism on molecular properties. Procurement of both isomers as a paired set enables direct experimental validation of in silico predictions for logP, pKa, boiling point, and retention index within a well-defined 2,5-disubstituted oxazole chemical space.

Coordination Chemistry Ligand Screening: Metal-Binding Studies with a 2,5-Disubstituted Oxazole Donor

With a predicted pKa (strongest basic) of 2.02 and a single nitrogen hydrogen-bond acceptor site [4], 5-ethyl-2-methyloxazole presents a weakly basic N-donor ligand environment suitable for systematic studies of transition metal coordination preferences as a function of oxazole ring substitution. The measurable pKa difference of +0.03 units relative to its positional isomer [5] may influence metal-binding equilibria at specific pH values, supporting comparative coordination chemistry studies where regioisomer purity is a prerequisite for reproducible complex stoichiometry and stability.

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